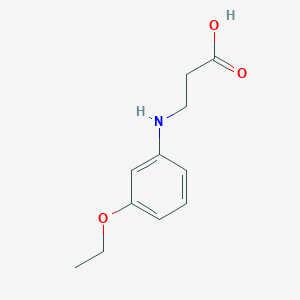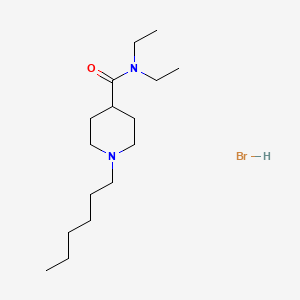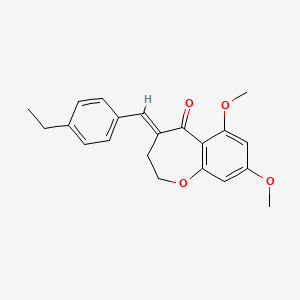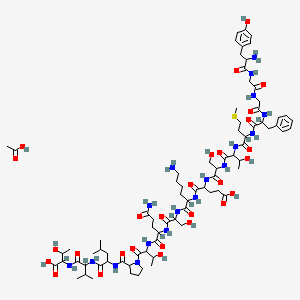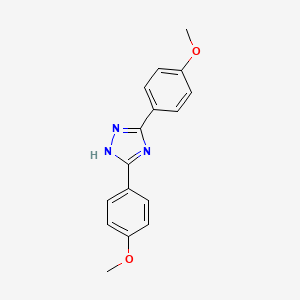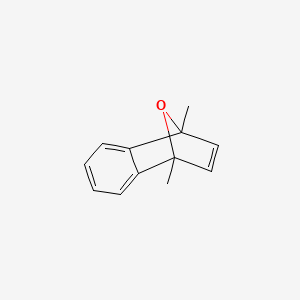
1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an epoxide group and two methyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired epoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products:
Oxidation: Diols, hydroxy derivatives.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Wissenschaftliche Forschungsanwendungen
1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1,4-Dihydronaphthalene-1,4-oxide
- 1,4-Dihydronaphthalene-1,4-endo-oxide
- 7-Oxabenzonorbornadiene
Uniqueness: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
4705-93-5 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI-Schlüssel |
LBEMGESHWFWZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CC(O1)(C3=CC=CC=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
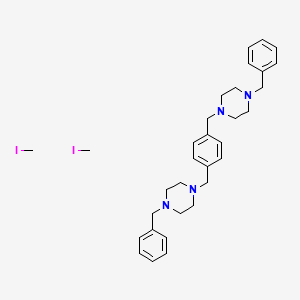
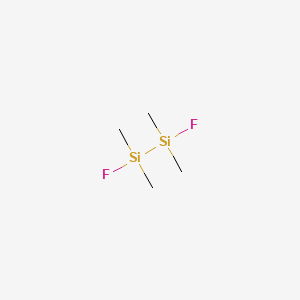
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
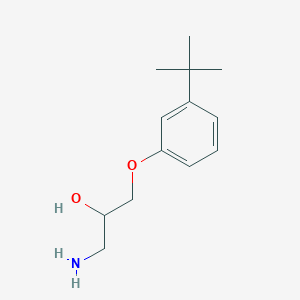
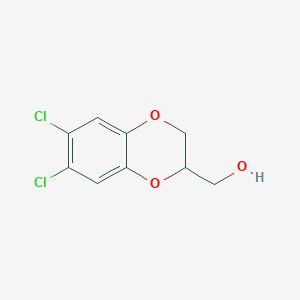
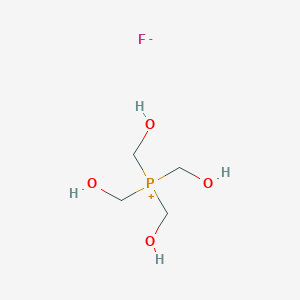
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
